molecular formula C20H34O4 B032696 5,6-dihydroxy-8Z,11Z,14Z-eicosatrienoic acid CAS No. 213382-49-1

5,6-dihydroxy-8Z,11Z,14Z-eicosatrienoic acid

Cat. No.: B032696
CAS No.: 213382-49-1
M. Wt: 338.5 g/mol
InChI Key: GFNYAPAJUNPMGH-GSKBNKFLSA-N
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Description

5-DiHET is a fully racemic version of the enantiomeric forms biosynthesized from 5-EET by epoxide hydrolases. 5-DiHET can be used to quantify 5-EET due to the conversion of 5-EET to 5-δ-lactone in solution. 5-DiHET activates large conductance calcium-activated potassium (BK) channels in smooth muscle cells from rat small coronary arteries. It is a substrate for sheep seminal vesicle COX, producing 5,6-dihydroxy prostaglandin E1 and F1α metabolites in vitro. 5-DiHET levels decrease in plasma in a high-fat diet-induced rat model of hyperlipidemia.
(+/-)5, 6-dihetre belongs to the class of organic compounds known as hydroxyeicosatrienoic acids. These are eicosanoic acids with an attached hydroxyl group and three CC double bonds. Thus, (+/-)5, 6-dihetre is considered to be an eicosanoid lipid molecule (+/-)5, 6-dihetre is considered to be a practically insoluble (in water) and relatively neutral molecule (+/-)5, 6-dihetre has been detected in multiple biofluids, such as blood and urine. Within the cell, (+/-)5, 6-dihetre is primarily located in the membrane (predicted from logP) and cytoplasm. In humans, (+/-)5, 6-dihetre is involved in the diflunisal action pathway, the indomethacin action pathway, the tolmetin action pathway, and the lornoxicam action pathway (+/-)5, 6-dihetre is also involved in a couple of metabolic disorders, which include the tiaprofenic Acid action pathway and leukotriene C4 synthesis deficiency.
5,6-DHET is a DHET obtained by formal dihydroxylation across the 5,6-double bond of arachidonic acid. It has a role as a mouse metabolite.

Mechanism of Action

Target of Action

5,6-DHET, also known as 5,6-dihydroxy-8Z,11Z,14Z-eicosatrienoic acid or (8Z,11Z,14Z)-5,6-Dihydroxyicosa-8,11,14-trienoic acid, is a metabolite of arachidonic acid . It is an intermediate in the oxygenation of arachidonic acid by hepatic monooxygenases . The primary targets of 5,6-DHET are the endothelial cells where it acts as a potential endothelium-derived hyperpolarizing factor (EDHF) .

Mode of Action

5,6-DHET interacts with its targets, the endothelial cells, by inducing a dose-dependent increase in intracellular calcium levels . This increase in calcium levels is similar to that induced by the 5,6-EET isomer and significantly higher than that observed by applying the hydrolyzed dihydroxy isomer 5,6-DHET .

Biochemical Pathways

5,6-DHET is involved in the oxygenation of arachidonic acid by hepatic monooxygenases pathway . It is the hydrolysis metabolite of cis-5(6)Epoxy-cis-8,11,14-eicosatrienoic acid by epoxide hydrolases .

Pharmacokinetics

It is known that in solution, 5(6)-eet degrades into 5(6)-dihet and 5(6)-δ-lactone, which can be converted to 5(6)-dihet and quantified by gc-ms .

Result of Action

The action of 5,6-DHET results in vasodilation of isolated human microvessels . This vasodilation is partially reduced (by 19.7%, statistically insignificant) in the presence of L-NAME (a NOS inhibitor) or NO scavenger cPTIO .

Action Environment

The action of 5,6-DHET is influenced by the environment within the endothelial cells. The presence of certain inhibitors or scavengers can affect the efficacy of 5,6-DHET . .

Biochemical Analysis

Biochemical Properties

5,6-Dihydroxy-8Z,11Z,14Z-eicosatrienoic acid interacts with several enzymes and proteins. It is the hydrolysis metabolite of cis-5(6)Epoxy-cis-8,11,14-eicosatrienoic acid by epoxide hydrolases . This interaction plays a crucial role in the biochemical reactions involving 5,6-DHET.

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes. For instance, it has been shown to induce vasodilation in isolated canine coronary arterioles and human microvessels . It also increases intracellular calcium levels in a dose-dependent manner .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its effects on enzyme activity and gene expression. For example, it activates large conductance calcium-activated potassium (BK) channels in smooth muscle cells from rat small coronary arteries .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Much of the 5,6-DHET taken up by cells is only temporarily retained, and in 2 hours, half is released into the medium as 14,15-DHET .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, oral administration of 5,6-DHET has been shown to effectively alleviate dextran sulfate sodium-induced colitis in mice .

Metabolic Pathways

This compound is involved in the oxygenation of arachidonic acid by hepatic monooxygenases pathway . It is the hydrolysis metabolite of cis-5(6)Epoxy-cis-8,11,14-eicosatrienoic acid by epoxide hydrolases .

Properties

IUPAC Name

(8Z,11Z,14Z)-5,6-dihydroxyicosa-8,11,14-trienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18(21)19(22)16-14-17-20(23)24/h6-7,9-10,12-13,18-19,21-22H,2-5,8,11,14-17H2,1H3,(H,23,24)/b7-6-,10-9-,13-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFNYAPAJUNPMGH-QNEBEIHSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCC(C(CCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\CC(C(CCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50943892
Record name 5,6-Dihydroxyicosa-8,11,14-trienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50943892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 5,6-DHET
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002343
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

213382-49-1
Record name 5,6-Dihydroxyeicosatrienoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=213382-49-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6-Dihydroxyicosa-8,11,14-trienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50943892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6-DHET
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002343
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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